molecular formula C15H8Cl3N3 B3035907 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole CAS No. 338774-35-9

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole

Cat. No.: B3035907
CAS No.: 338774-35-9
M. Wt: 336.6 g/mol
InChI Key: AHEZCWOUZNZXGA-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Chlorination: Introduction of chlorine atoms at the 5 and 6 positions can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution reactions: The pyridinyl and propynyl groups can be introduced through nucleophilic substitution reactions using appropriate pyridine and alkyne derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-3-pyridinyl)-1H-benzimidazole: Lacks the propynyl group.

    5,6-Dichloro-1H-benzimidazole: Lacks the pyridinyl and propynyl groups.

    2-Propynyl-1H-benzimidazole: Lacks the dichloro and pyridinyl groups.

Uniqueness

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole is unique due to the presence of both dichloro and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3/c1-2-6-21-13-8-11(17)10(16)7-12(13)20-15(21)9-4-3-5-19-14(9)18/h1,3-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEZCWOUZNZXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-propynyl)-1H-1,3-benzimidazole
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